3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylpropanoic acid, characterized by the presence of two methoxy groups attached to the benzene ring and a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the keto group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the methoxy groups can direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or alcoholic solutions depending on the reaction type
Major Products
Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid
Reduction: 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 2,3-Dimethoxyphenylacetic acid
Uniqueness
3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to the specific positioning of the methoxy groups and the presence of a keto group on the propanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
BJOKFDLLFPWNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)C(=O)O |
Origin of Product |
United States |
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